[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate
Overview
Description
[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate is a complex organic compound with a unique structure that combines an oxazole ring with a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the Methylphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction to introduce the 2-methylphenyl group onto the oxazole ring.
Formation of the Sulfonate Ester: The final step involves the reaction of the intermediate compound with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the sulfonate ester, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to undergo various chemical reactions makes it a useful tool for investigating enzyme mechanisms and other biological processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure and reactivity make it a promising lead compound for the development of new therapeutics.
Industry
In industry, the compound can be used as a precursor for the synthesis of various materials, including polymers and advanced materials. Its unique properties make it a valuable component in the production of high-performance materials.
Mechanism of Action
The mechanism of action of [2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The compound can interact with enzymes and other proteins, leading to the modulation of biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(2-methylphenyl)-5-oxo-1,3-oxazole]: This compound shares the oxazole ring and methylphenyl group but lacks the sulfonate ester.
[4-methoxybenzenesulfonate]: This compound shares the sulfonate ester but lacks the oxazole ring and methylphenyl group.
Uniqueness
The uniqueness of [2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate lies in its combination of an oxazole ring with a sulfonate ester. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-16-7-3-5-9-20(16)23-25-21(24(26)30-23)15-17-8-4-6-10-22(17)31-32(27,28)19-13-11-18(29-2)12-14-19/h3-15H,1-2H3/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVMXKQMWVERT-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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